

## Head-to-head comparison of JAK05 and other JAK inhibitors

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## A Comparative Guide to Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Janus kinase (JAK) inhibitors are a class of small molecule drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is instrumental in mediating the signaling of numerous cytokines and growth factors involved in inflammation and immunity. Consequently, JAK inhibitors have emerged as effective therapeutic agents for a range of autoimmune and inflammatory diseases.

This guide provides a head-to-head comparison of several prominent JAK inhibitors, offering a framework for evaluating their performance based on biochemical potency, cellular activity, and selectivity. While this guide focuses on established JAK inhibitors, the methodologies and data presentation formats can be applied to the evaluation of novel compounds, such as the internal designation "JAK05," for which public data is not currently available.

# Data Presentation: Biochemical Potency and Selectivity



The selectivity of JAK inhibitors across the four JAK isoforms is a key determinant of their efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the biochemical IC50 values for several well-characterized JAK inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.[1][2]

| Inhibitor    | JAK1 IC50<br>(nM) | JAK2 IC50<br>(nM) | JAK3 IC50<br>(nM) | TYK2 IC50<br>(nM) | Selectivity<br>Profile                             |
|--------------|-------------------|-------------------|-------------------|-------------------|--|
| Tofacitinib  | 15.1              | 77.4              | 55.0              | 489               | Pan-JAK inhibitor with preference for JAK1/JAK3[3] |
| Ruxolitinib  | 3.3               | 2.8               | 428               | 19                | Selective for JAK1/JAK2[4]                         |
| Baricitinib  | 5.9               | 5.7               | >400              | 53                | Selective for JAK1/JAK2                            |
| Filgotinib   | 363               | 2400              | >10,000           | 2600              | Selective for JAK1[2]                              |
| Upadacitinib | 8                 | 600               | 139               | N/A               | Selective for JAK1[5]                              |

### **Approved Therapeutic Indications**

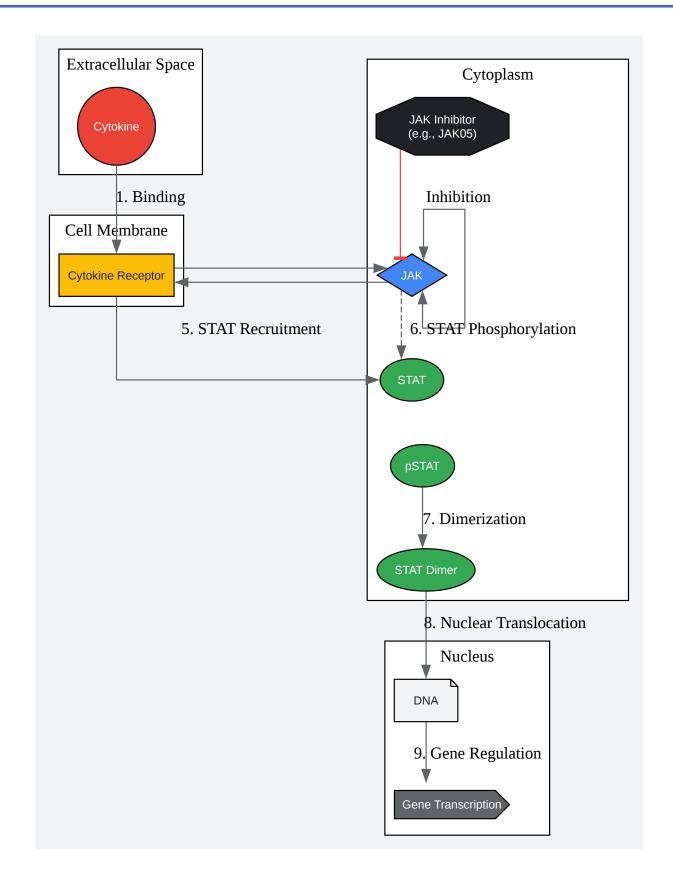
The differential selectivity and potency of JAK inhibitors translate into their application for various clinical indications.



| Inhibitor    | Approved Indications  |  |  |
|--------------|---|--|--|
| Tofacitinib  | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis, Ankylosing Spondylitis[6][7]   |  |  |
| Ruxolitinib  | Myelofibrosis, Polycythemia Vera, Graft-versus-<br>Host Disease, Atopic Dermatitis (topical)[8]   |  |  |
| Baricitinib  | Rheumatoid Arthritis, Atopic Dermatitis, Alopecia<br>Areata, COVID-19[6][8]   |  |  |
| Filgotinib   | Rheumatoid Arthritis, Ulcerative Colitis[9]   |  |  |
| Upadacitinib | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease, Ankylosing Spondylitis, Non-radiographic Axial Spondyloarthritis[6][8][10] |  |  |

# Mandatory Visualizations JAK-STAT Signaling Pathway





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Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.



### **Experimental Workflow: Biochemical Kinase Assay**



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Caption: A generalized workflow for determining inhibitor potency using an HTRF kinase assay.

## Experimental Protocols Biochemical Kinase Inhibition Assay (HTRF)

This protocol provides a generalized method for determining the biochemical potency (IC50) of a test compound against JAK family kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11][12][13]

#### Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- Biotinylated peptide substrate
- Adenosine triphosphate (ATP)
- Test inhibitor (e.g., "JAK05")
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidinconjugated acceptor (e.g., XL665)
- 384-well low-volume assay plates



• HTRF-compatible plate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
- Reaction Mixture: In a 384-well plate, add the test inhibitor at various concentrations.
   Subsequently, add a mixture of the specific JAK enzyme and the biotinylated peptide substrate.
- Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for each enzyme to ensure accurate IC50 determination.
- Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
- Detection: Stop the reaction by adding a detection mixture containing EDTA and the HTRF detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor).
- Signal Reading: After a further incubation period (e.g., 60 minutes) to allow for the binding of the detection reagents, read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Cellular Assay: Inhibition of STAT Phosphorylation (Western Blot)

This protocol outlines a method to assess the cellular activity of a JAK inhibitor by measuring the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.[14][15][16][17]

#### Materials:



- A suitable cell line expressing the target JAK-STAT pathway (e.g., TF-1 cells for JAK2-STAT5, NK-92 cells for JAK1/3-STAT5)
- Cell culture medium and supplements
- Cytokine for stimulation (e.g., GM-CSF for JAK2, IL-2 for JAK1/3)
- Test inhibitor (e.g., "JAK05")
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Nitrocellulose or PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-STAT (specific to the target STAT protein and phosphorylation site) and anti-total-STAT
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) detection reagents
- Imaging system for western blots

#### Procedure:

Cell Culture and Treatment: Culture the selected cell line to the desired confluency. Pre-treat
the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a
specified duration (e.g., 1-2 hours).



- Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
- Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
  - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - After further washes, apply the ECL detection reagent and visualize the protein bands using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.
- Data Analysis: Quantify the band intensities for both phosphorylated and total STAT proteins.
   Calculate the ratio of pSTAT to total STAT for each treatment condition and determine the concentration-dependent inhibition of STAT phosphorylation by the test compound.

#### Conclusion

The landscape of JAK inhibitors is continually evolving, with second-generation inhibitors demonstrating increased selectivity for specific JAK isoforms. This selectivity is aimed at optimizing therapeutic efficacy while minimizing off-target effects. The experimental protocols



and comparative data presented in this guide provide a robust framework for the preclinical evaluation of novel JAK inhibitors. By applying these standardized methods, researchers can effectively characterize the potency, selectivity, and cellular activity of new chemical entities, paving the way for the development of next-generation therapies for immune-mediated diseases.

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